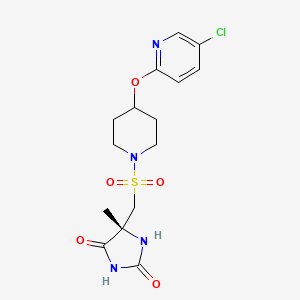
N-Ethylmaleamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylmaleamic acid is a chemical compound with the IUPAC name 4-(ethylamino)-4-oxobut-2-enoic acid. It is classified as a fatty amide and has the molecular formula C6H9NO3 . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
N-Ethylmaleamic acid can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-Ethylmaleamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with reagents such as alkyl halides . Major products formed from these reactions include N-ethylmaleimide and other derivatives, depending on the specific reaction conditions.
Applications De Recherche Scientifique
N-Ethylmaleamic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in metabolic pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects and its ability to modulate biological processes. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of N-Ethylmaleamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and altering metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, leading to changes in their conformation and function . This interaction can result in the modulation of various biochemical pathways, contributing to its diverse range of effects.
Comparaison Avec Des Composés Similaires
N-Ethylmaleamic acid can be compared with other similar compounds, such as N-methylmaleamic acid and N-ethylmaleimide. While these compounds share structural similarities, this compound is unique in its specific interactions and effects. For example, N-ethylmaleimide is known for its use as a sulfhydryl reagent, while this compound has distinct applications in metabolic studies and enzyme inhibition . Other similar compounds include N-acyl amines, which also contain a fatty acid moiety linked to an amine group through an ester linkage .
Propriétés
Numéro CAS |
1902902-71-9 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(E)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
Clé InChI |
HBQGCOWNLUOCBU-ONEGZZNKSA-N |
SMILES isomérique |
CCNC(=O)/C=C/C(=O)O |
SMILES canonique |
CCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


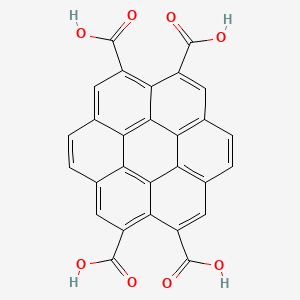

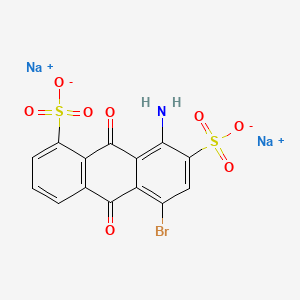
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
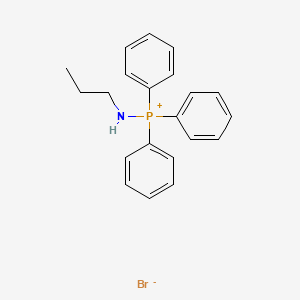
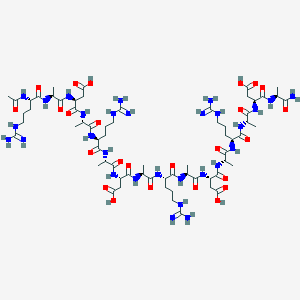
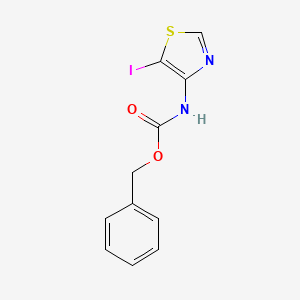
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)
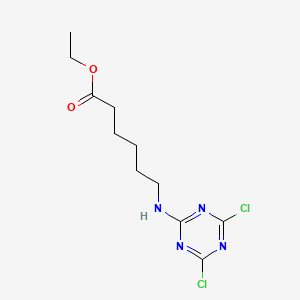
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
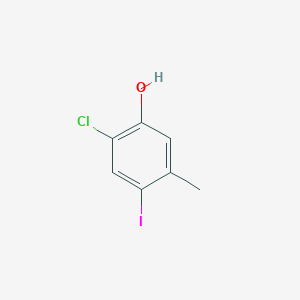

![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
